5-Aminotetrazole
Overview
Description
5-Aminotetrazole is an organic compound with the chemical formula CH₃N₅. It is a white solid that can be obtained in both anhydrous and hydrated forms. The molecule is planar, and the hydrogen bonding pattern in the hydrate supports the assignment of NH being adjacent to carbon in the ring . This compound is notable for its high nitrogen content, making it a valuable material in various applications, particularly in the field of energetic materials .
Mechanism of Action
Target of Action
5-Aminotetrazole is an organic compound with the formula HN4CNH2 . It has found applications in heterocyclic chemistry, particularly as a synthon for some multicomponent reactions . The N-4 is basic as indicated by its binding to metal halides, such as the coordination complex [CoCl2(aminotetrazole)4] .
Mode of Action
The mechanisms of the rate-limiting steps are supported by quantum chemical calculations. They could undergo a similar rate-limiting chemical process producing 1H-tetrazole and N2 for both cases, while the former also produces aminocyanamide and the latter produces cyanamide .
Biochemical Pathways
The decomposition of this compound derivatives has been investigated using DSC, TG techniques, and quantum chemical calculations . It has been found that both of them decompose in three steps with different kinetic parameters . The activation energy is almost the same for their first decomposition steps (225 kJ mol 1), which are controlled by a three-dimensional nucleation and growth model .
Pharmacokinetics
It’s known that the structural modification of this compound with nitro groups often leads to dramatically decreased molecular stability .
Result of Action
The compound has a particularly high nitrogen content of 80% . Partly for this reason, the compound is prone to decomposition to nitrogen gas (N2) . It has been widely investigated for gas-generating systems, such as airbags and blowing agents .
Action Environment
The action environment of this compound is influenced by several factors. For instance, an energetic metal–organic framework (EMOF) [Ag2 (5-ATZ) (N3)] was hydrothermally prepared and structurally characterized by single crystal X-ray diffraction analysis . This compound exhibits a considerably high thermal stability, with a thermal decomposition temperature of about 300.0 °C, and insensitivity to external stimuli .
Biochemical Analysis
Biochemical Properties
It is known that 5-Aminotetrazole has a high nitrogen content , which may influence its interactions with enzymes, proteins, and other biomolecules
Cellular Effects
Given its high nitrogen content , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the decomposition of this compound leads to the formation of HN3 and NH2CN . This process involves a transition state that was optimized using MP2 and B3LYP methods
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a high thermal stability, with a thermal decomposition temperature of about 300.0 °C . Over time, the effects of this compound may change due to its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
Given its high nitrogen content , it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminotetrazole was first reported by Johannes Thiele in 1892 through the action of nitrous acid on aminoguanidine . The correct structural formula was later published by Arthur Hantzsch in 1901, who obtained it from the reaction between cyanamide and hydrazoic acid . To avoid direct handling of hydrazoic acid, a mixture of sodium azide and hydrochloric acid has been used to give the monohydrate at a 73% yield .
In a more efficient and controllable one-pot synthesis, cyanamide is treated with hydrazine hydrochloride to give aminoguanidine hydrochloride, which is then diazotized. Addition of ammonia or sodium hydroxide followed by heat-induced cyclization gives the anhydrous product in a 74% yield .
Industrial Production Methods
Industrial production methods for this compound often involve the desulfurization of thioureas using metal salts, hypervalent iodine compounds, and halogenated reagents . These methods are preferred due to their efficiency and the ability to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
5-Aminotetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-containing products.
Reduction: Reduction reactions can lead to the formation of simpler nitrogen compounds.
Substitution: The amino group in this compound can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include metal halides, hypervalent iodine compounds, and halogenated reagents . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various nitrogen-containing compounds such as 1H-tetrazole, aminocyanamide, and cyanamide .
Scientific Research Applications
5-Aminotetrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a synthon in heterocyclic chemistry for multicomponent reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-aminotetrazole
- 1,5-Diaminotetrazole
- Poly(1-vinyl-5-aminotetrazole)
Uniqueness
Compared to other similar compounds, 5-Aminotetrazole exhibits higher nitrogen content and stability, making it particularly suitable for applications in energetic materials and gas-generating systems . Its ability to form stable coordination complexes with metal halides further distinguishes it from other aminotetrazole derivatives .
Properties
IUPAC Name |
2H-tetrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3N5/c2-1-3-5-6-4-1/h(H3,2,3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRPISSMEBPJLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052103 | |
Record name | Tetrazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Water or Solvent Wet Solid | |
Record name | 2H-Tetrazol-5-amine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4418-61-5, 5378-49-4 | |
Record name | Aminotetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4418-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1H-tetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004418615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminotetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminotetrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Tetrazol-5-amine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrazol-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-Tetrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Aminotetrazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28JR5LD42T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.